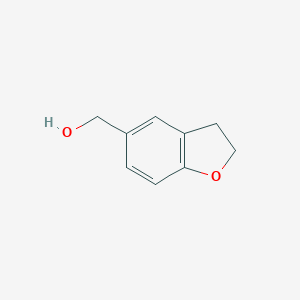

2,3-Dihydro-1-benzofuran-5-ylmethanol

Description

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDNBMXUZGAWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379853 | |

| Record name | 2,3-dihydro-1-benzofuran-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103262-35-7 | |

| Record name | 2,3-dihydro-1-benzofuran-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1-benzofuran-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,3-Dihydro-1-benzofuran-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2,3-Dihydro-1-benzofuran-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, synthesis, and potential biological relevance, supported by experimental details where available.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | Benzofuran-5-ylmethanol (Analogue) |

| Molecular Formula | C₉H₁₀O₂ | C₉H₈O₂ |

| Molecular Weight | 150.17 g/mol [2] | 148.16 g/mol [3] |

| CAS Number | 103262-35-7[2] | 31823-05-9[3] |

| Melting Point | Data not available | 35-36 °C[3] |

| Boiling Point | Data not available | 273.3 ± 15.0 °C at 760 mmHg[3] |

| Density | Data not available | 1.233 ± 0.06 g/cm³ (Predicted)[4] |

| Physical Form | Solid[1] | Solid[3] |

| Solubility | Data not available | Miscible with benzene, petroleum ether, absolute alcohol, and ether.[5] Insoluble in water.[5] |

| pKa | Data not available | 14.24 ± 0.10 (Predicted)[4] |

Note: Some data for this compound is based on computational predictions, and data for Benzofuran-5-ylmethanol is provided for comparative purposes.

Synthesis and Spectroscopic Analysis

Detailed experimental protocols for the specific synthesis of this compound are not widely published. However, general synthetic routes for 2,3-dihydrobenzofuran derivatives are well-established and can be adapted. A common approach involves the reduction of the corresponding benzofuran derivative.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic approach for obtaining 2,3-dihydrobenzofuran derivatives, which could be adapted for the synthesis of the target compound.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, MS) for this compound are not currently available in public spectral databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons of the hydroxymethyl group, and the protons of the dihydrofuran ring. The chemical shifts and coupling constants of the dihydrofuran ring protons would be characteristic of the 2,3-dihydrobenzofuran scaffold.[6]

-

¹³C NMR: The spectrum would display resonances for the aromatic carbons, the carbon of the hydroxymethyl group, and the carbons of the dihydrofuran ring.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the alcohol group (broad, around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and C-O stretching vibrations.[7]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (150.17 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the dihydrofuran ring.

Biological Activity and Drug Development Potential

While no specific biological activities or signaling pathway involvements have been reported for this compound, the benzofuran and 2,3-dihydrobenzofuran scaffolds are recognized as "privileged structures" in medicinal chemistry.[8] Derivatives of these core structures have been shown to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9]

Potential Signaling Pathway Interactions

Benzofuran derivatives have been identified as inhibitors of various enzymes and as ligands for several receptors. For instance, some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR), a key target in cancer therapy.[10] The generalized signaling pathway below illustrates the role of EGFR in cell proliferation and survival, a pathway that could potentially be modulated by benzofuran derivatives.

Safety and Handling

Based on available information for closely related compounds, this compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a compound with a scaffold that is prevalent in many biologically active molecules. While specific experimental data for this particular derivative is limited, its structural features suggest potential for further investigation in drug discovery programs. The synthesis of this compound and its derivatives, followed by comprehensive biological screening, could unveil novel therapeutic agents. Future research should focus on obtaining detailed experimental data for its physicochemical properties, developing efficient and scalable synthetic protocols, and exploring its biological activities and mechanism of action.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. (2,3-Dihydro-1-benzofuran-5-yl)methanol | C9H10O2 | CID 2776158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzofuran-5-ylmethanol | 31823-05-9 [sigmaaldrich.com]

- 4. 1-BENZOFURAN-5-YLMETHANOL CAS#: 31823-05-9 [m.chemicalbook.com]

- 5. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ijsdr.org [ijsdr.org]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (2,3-Dihydrobenzofuran-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (2,3-Dihydrobenzofuran-5-yl)methanol, a key intermediate in the synthesis of various biologically active molecules. This document outlines the compound's chemical and physical properties, provides detailed synthetic protocols, and presents a thorough analysis of its spectroscopic data for unambiguous structure confirmation. Furthermore, this guide explores the potential biological relevance of the dihydrobenzofuran scaffold, highlighting its role as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade.

Introduction

(2,3-Dihydrobenzofuran-5-yl)methanol, also known as 5-hydroxymethyl-2,3-dihydrobenzofuran, is a heterocyclic organic compound with the molecular formula C₉H₁₀O₂. Its structure consists of a dihydrobenzofuran core with a hydroxymethyl substituent at the 5-position.[1][2] This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The dihydrobenzofuran moiety is a recognized "privileged structure" in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities.[3]

Physicochemical Properties

A summary of the key physicochemical properties of (2,3-Dihydrobenzofuran-5-yl)methanol is presented in Table 1. This data is essential for its handling, characterization, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| IUPAC Name | (2,3-Dihydro-1-benzofuran-5-yl)methanol | [1] |

| CAS Number | 103262-35-7 | [1][2] |

| Appearance | Solid | |

| SMILES | OCc1ccc2OCCc2c1 |

Synthesis of (2,3-Dihydrobenzofuran-5-yl)methanol

(2,3-Dihydrobenzofuran-5-yl)methanol can be synthesized through the reduction of commercially available precursors such as 2,3-dihydrobenzofuran-5-carbaldehyde or 2,3-dihydrobenzofuran-5-carboxylic acid. Below are detailed experimental protocols for these transformations.

Synthesis via Reduction of 2,3-Dihydrobenzofuran-5-carbaldehyde

This protocol adapts a general procedure for the reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) in methanol or ethanol at room temperature.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (2,3-Dihydrobenzofuran-5-yl)methanol.

Synthesis via Reduction of 2,3-Dihydrobenzofuran-5-carboxylic Acid

This protocol follows a general method for the reduction of carboxylic acids to primary alcohols using lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Dissolve 2,3-dihydrobenzofuran-5-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is no longer detectable.

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Purification: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structure Elucidation by Spectroscopic Methods

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for determining the proton environment in a molecule. The predicted chemical shifts (δ) and coupling constants (J) for (2,3-Dihydrobenzofuran-5-yl)methanol are summarized in Table 2.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.1 | s | - |

| H-6 | ~7.0 | d | ~8.0 |

| H-7 | ~6.7 | d | ~8.0 |

| -CH₂OH | ~4.6 | s | - |

| -OCH₂- (C2) | ~4.5 | t | ~8.5 |

| -CH₂- (C3) | ~3.2 | t | ~8.5 |

| -OH | Variable | br s | - |

Interpretation:

-

The aromatic protons (H-4, H-6, and H-7) are expected to appear in the downfield region (δ 6.7-7.1 ppm).

-

The benzylic protons of the hydroxymethyl group (-CH₂OH) would likely resonate around δ 4.6 ppm as a singlet.

-

The two methylene groups of the dihydrofuran ring will appear as triplets due to coupling with each other. The protons on the carbon adjacent to the oxygen (C2) will be more deshielded (~δ 4.5 ppm) than the protons on C3 (~δ 3.2 ppm).

-

The hydroxyl proton signal is typically a broad singlet and its chemical shift is dependent on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for (2,3-Dihydrobenzofuran-5-yl)methanol are presented in Table 3.

| Carbon | Predicted Chemical Shift (ppm) |

| C-7a | ~159 |

| C-5 | ~135 |

| C-3a | ~128 |

| C-6 | ~125 |

| C-4 | ~124 |

| C-7 | ~109 |

| C-2 | ~71 |

| -CH₂OH | ~65 |

| C-3 | ~30 |

Interpretation:

-

The aromatic carbons are expected in the range of δ 109-159 ppm. The carbon bearing the oxygen (C-7a) will be the most downfield.

-

The carbon of the hydroxymethyl group (-CH₂OH) is predicted to be around δ 65 ppm.

-

The C-2 carbon, being adjacent to the ring oxygen, will be significantly downfield (~δ 71 ppm) compared to the C-3 carbon (~δ 30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for (2,3-Dihydrobenzofuran-5-yl)methanol are listed in Table 4.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3350 | O-H stretch (alcohol) | Broad, Strong |

| ~3050-3000 | C-H stretch (aromatic) | Medium |

| ~2950-2850 | C-H stretch (aliphatic) | Medium |

| ~1610, 1480 | C=C stretch (aromatic) | Medium |

| ~1250 | C-O stretch (aryl ether) | Strong |

| ~1050 | C-O stretch (primary alcohol) | Strong |

Interpretation:

-

A strong, broad absorption band around 3350 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.

-

The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1610-1480 cm⁻¹ region.

-

The C-O stretching vibrations for the aryl ether and the primary alcohol will appear as strong bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for (2,3-Dihydrobenzofuran-5-yl)methanol is shown in Table 5.

| m/z | Interpretation |

| 150 | [M]⁺ (Molecular ion) |

| 131 | [M - H₂O]⁺ |

| 121 | [M - CH₂OH]⁺ |

| 119 | [M - H₂O - H₂]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 150, corresponding to the molecular weight of the compound.

-

A common fragmentation pathway for alcohols is the loss of a water molecule, which would give rise to a peak at m/z 131.

-

Cleavage of the benzylic C-C bond would result in the loss of the hydroxymethyl radical, leading to a fragment at m/z 121.

Biological Relevance and Signaling Pathway

The 2,3-dihydrobenzofuran scaffold is of significant interest to medicinal chemists due to its presence in a wide array of biologically active compounds. Notably, derivatives of this scaffold have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[3]

The mPGES-1 Signaling Pathway

mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE₂), a potent lipid mediator involved in inflammation, pain, fever, and cancer.[3] The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H₂ (PGH₂) by cyclooxygenase (COX) enzymes. mPGES-1 then catalyzes the isomerization of PGH₂ to PGE₂. Elevated levels of PGE₂ are associated with various inflammatory diseases and cancers. Therefore, inhibiting mPGES-1 is a promising therapeutic strategy.

Caption: mPGES-1 signaling pathway and inhibition.

Experimental Workflow for Inhibitor Screening

A typical workflow for screening potential inhibitors of mPGES-1, such as novel dihydrobenzofuran derivatives, involves several key steps from initial compound synthesis to in vivo evaluation.

Caption: Drug discovery workflow for mPGES-1 inhibitors.

Conclusion

The structure of (2,3-Dihydrobenzofuran-5-yl)methanol has been confidently assigned based on its fundamental chemical properties and predicted spectroscopic data derived from the analysis of analogous compounds. The synthetic routes presented here offer reliable methods for its preparation. The dihydrobenzofuran scaffold holds considerable promise for the development of novel therapeutics, particularly as inhibitors of the mPGES-1 pathway, which is implicated in a range of inflammatory diseases and cancers. This technical guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery.

References

Chemical Profile of 5-Hydroxymethyl-2,3-dihydrobenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-2,3-dihydrobenzofuran belongs to the dihydrobenzofuran class of heterocyclic compounds, which are prevalent in numerous natural products and serve as crucial scaffolds in medicinal chemistry. The 2,3-dihydrobenzofuran core is recognized as a "privileged structure," indicating its ability to bind to a variety of biological targets. The addition of a hydroxymethyl group at the 5-position introduces a key functional handle for further derivatization and potential hydrogen bonding interactions with biological macromolecules, making it a molecule of significant interest in drug discovery and development. This document provides a comprehensive technical overview of the chemical and biological profile of 5-Hydroxymethyl-2,3-dihydrobenzofuran and its closely related analogs.

Chemical and Physical Properties

While specific experimental data for 5-Hydroxymethyl-2,3-dihydrobenzofuran is not extensively reported in publicly available literature, its properties can be reliably predicted based on the well-characterized 2,3-dihydrobenzofuran scaffold and general principles of organic chemistry.

Table 1: Predicted Physicochemical Properties of 5-Hydroxymethyl-2,3-dihydrobenzofuran

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol | |

| Appearance | Likely a colorless to pale yellow oil or low melting solid | Based on similar structures. |

| Boiling Point | > 200 °C (at 760 mmHg) | Estimated based on related compounds. |

| Melting Point | Not readily available | Expected to be low if solid. |

| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. Sparingly soluble in water. | The hydroxymethyl group may slightly increase water solubility compared to the parent dihydrobenzofuran. |

| pKa | ~14-16 (hydroxyl proton) | Typical for a primary alcohol. |

Synthesis and Experimental Protocols

The synthesis of 5-Hydroxymethyl-2,3-dihydrobenzofuran can be approached through several established synthetic routes for the 2,3-dihydrobenzofuran core, followed by functional group manipulation.

General Synthetic Strategies

The construction of the 2,3-dihydrobenzofuran ring system is a well-explored area of organic synthesis. Common strategies include:

-

Intramolecular Cyclization of Substituted Phenols: This is a widely used method where a phenol bearing a suitable two-carbon electrophilic side chain undergoes intramolecular O-alkylation or related cyclization reactions.

-

Catalytic Hydrogenation of Benzofurans: The corresponding benzofuran can be selectively hydrogenated at the 2,3-double bond to yield the dihydrobenzofuran.

-

Transition Metal-Catalyzed Annulation Reactions: Modern synthetic methods often employ transition metals like palladium or rhodium to catalyze the [3+2] annulation of phenols with various coupling partners to construct the dihydrobenzofuran ring.[1][2]

Exemplary Synthetic Protocol: From 4-allyl-2-methoxyphenol

This protocol outlines a plausible multi-step synthesis of 5-Hydroxymethyl-2,3-dihydrobenzofuran, starting from a commercially available precursor.

Workflow Diagram:

Caption: A potential synthetic workflow for 5-Hydroxymethyl-2,3-dihydrobenzofuran.

Experimental Steps:

-

Protection of the Phenolic Hydroxyl: To a solution of 4-allyl-2-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq). Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the benzylated intermediate.

-

Oxidative Cleavage: Dissolve the protected phenol in a mixture of dichloromethane and methanol at -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen and add dimethyl sulfide (2.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Remove the solvent in vacuo to obtain the crude aldehyde.

-

Reduction of the Aldehyde: Dissolve the crude aldehyde in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 1 hour. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the corresponding alcohol.

-

Demethylation and Cyclization: Dissolve the alcohol in anhydrous dichloromethane and cool to -78 °C. Add a solution of boron tribromide (2.0 eq) in dichloromethane dropwise. Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight. Quench the reaction by carefully adding methanol, followed by water. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 5-Hydroxymethyl-2,3-dihydrobenzofuran.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 5-Hydroxymethyl-2,3-dihydrobenzofuran

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), benzylic CH₂OH protons (δ ~4.5 ppm), dihydrofuran ring protons (δ ~3.0-4.8 ppm, with characteristic coupling patterns for the -OCH₂CH₂- system), and a hydroxyl proton (broad singlet, chemical shift concentration-dependent). |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), benzylic CH₂OH carbon (δ ~65 ppm), and dihydrofuran ring carbons (δ ~30 and ~70 ppm). |

| IR (Infrared) | Broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and a C-O stretch (~1000-1250 cm⁻¹). |

| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 150.17. Common fragmentation patterns would involve the loss of the hydroxymethyl group or fragments from the dihydrofuran ring. |

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, a typical spectral width of 0-12 ppm is used. For ¹³C NMR, a spectral width of 0-220 ppm is appropriate.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Spectroscopic Analysis Workflow:

Caption: A generalized workflow for NMR-based structural analysis.

Biological Activity and Therapeutic Potential

The 2,3-dihydrobenzofuran scaffold is a component of numerous biologically active natural products and synthetic compounds.[5] Derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[6][7][8]

Known Activities of Dihydrobenzofuran Derivatives

-

Anti-inflammatory Activity: Certain 2,3-dihydrobenzofuran-2-ones have been identified as potent anti-inflammatory agents, with some compounds showing greater potency than established drugs like diclofenac.[7]

-

Anticancer Activity: Various benzofuran and dihydrobenzofuran derivatives have demonstrated significant growth inhibitory activity against a range of cancer cell lines.[8][9] Some of these compounds also exhibit inhibitory effects on NF-κB, a key signaling pathway in cancer and inflammation.[8]

-

Antioxidant Properties: The phenolic nature of some dihydrobenzofuran derivatives imparts them with antioxidant and free radical scavenging activities.[10]

Potential Signaling Pathway Interactions

The diverse biological activities of dihydrobenzofuran derivatives suggest their interaction with multiple cellular signaling pathways.

Potential Signaling Pathway Interactions:

Caption: A simplified model of a dihydrobenzofuran derivative interacting with a cellular signaling pathway.

The hydroxymethyl group on the 5-position of the target molecule could potentially engage in hydrogen bonding with amino acid residues in the active site of target proteins, thereby influencing its binding affinity and biological activity.

Safety and Handling

While specific toxicity data for 5-Hydroxymethyl-2,3-dihydrobenzofuran is not available, standard laboratory safety precautions should be observed when handling this and related chemical compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Hydroxymethyl-2,3-dihydrobenzofuran is a promising, yet underexplored, chemical entity. Its structural similarity to a wide range of biologically active natural products and synthetic compounds suggests significant potential for applications in drug discovery and materials science. This technical guide provides a foundational understanding of its predicted properties, synthesis, and potential biological relevance, based on the well-established chemistry of the 2,3-dihydrobenzofuran scaffold. Further experimental investigation into the specific properties and activities of this molecule is warranted to fully elucidate its potential.

References

- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant, from Penicillium citrinum F5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Biological Context of (2,3-Dihydro-1-benzofuran-5-yl)methanol (CAS 103262-35-7)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical data for the organic compound (2,3-Dihydro-1-benzofuran-5-yl)methanol, identified by CAS number 103262-35-7. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document primarily presents computed properties from established chemical databases, alongside standardized, detailed experimental protocols for the determination of key physicochemical parameters. Furthermore, this guide explores the biological relevance of the broader benzofuran class of compounds by detailing the role of Lymphoid Tyrosine Phosphatase (LYP/PTPN22), a critical negative regulator in the T-cell receptor (TCR) signaling pathway, which has been identified as a target for related benzofuran derivatives.

Chemical Identity and Structure

The compound with CAS number 103262-35-7 is identified as (2,3-Dihydro-1-benzofuran-5-yl)methanol.[1][2] It is a derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 103262-35-7 |

| IUPAC Name | (2,3-dihydro-1-benzofuran-5-yl)methanol[1] |

| Molecular Formula | C₉H₁₀O₂[1] |

| Molecular Weight | 150.17 g/mol [1] |

| Canonical SMILES | C1COC2=C1C=C(C=C2)CO[1] |

| InChI | InChI=1S/C9H10O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,10H,3-4,6H2[1] |

| InChIKey | XQDNBMXUZGAWSZ-UHFFFAOYSA-N[1] |

Physicochemical Data

Experimental data for (2,3-Dihydro-1-benzofuran-5-yl)methanol is scarce in publicly accessible literature. The following tables summarize the physical form noted by a commercial supplier and computed data from the PubChem database. These computed values serve as estimations and should be confirmed by experimental analysis.

Table 2: Physical Properties

| Property | Value | Data Type |

| Physical Form | Solid | Experimental |

| Boiling Point | 152-155 °C | Not Specified |

| XLogP3 | 1.3[1] | Computed |

| Hydrogen Bond Donor Count | 1[1] | Computed |

| Hydrogen Bond Acceptor Count | 2[1] | Computed |

| Rotatable Bond Count | 1[1] | Computed |

| Exact Mass | 150.068079557 Da[1] | Computed |

| Topological Polar Surface Area | 29.5 Ų[1] | Computed |

| Heavy Atom Count | 11[1] | Computed |

Note: The boiling point is listed by a commercial supplier without specifying if the value is experimental or predicted.

Experimental Protocols

While specific experimental procedures for determining the physicochemical properties of (2,3-Dihydro-1-benzofuran-5-yl)methanol are not available, this section provides detailed, standardized methodologies that can be applied.

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid organic compound.

Workflow for Melting Point Determination

Caption: Workflow for melting point determination using a Mel-Temp apparatus.

Procedure:

-

Sample Preparation: A small sample of (2,3-Dihydro-1-benzofuran-5-yl)methanol is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powder to collect a sample of 1-2 mm in height.

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp apparatus) alongside a calibrated thermometer.

-

Approximate Determination: The sample is heated rapidly to determine a rough melting point range.

-

Accurate Determination: A fresh sample is prepared and heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This T1-T2 range is the melting point of the sample.

Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. The OECD Test Guideline 105 describes two primary methods: the Flask Method and the Column Elution Method.

Logical Flow for OECD 105 Solubility Testing

Caption: Decision workflow for determining water solubility via OECD 105.

Procedure (Flask Method - for solubilities > 10⁻² g/L):

-

Preparation: An excess amount of solid (2,3-Dihydro-1-benzofuran-5-yl)methanol is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant, controlled temperature (preferably 20 ± 0.5 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is centrifuged or filtered to separate the solid phase from the aqueous solution.

-

Analysis: The concentration of the compound in the clear aqueous solution is determined using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Replicates: The experiment is performed in triplicate to ensure accuracy and precision.

Biological Context: Benzofuran Derivatives and T-Cell Receptor (TCR) Signaling

While the specific biological activity of (2,3-Dihydro-1-benzofuran-5-yl)methanol is not widely documented, the benzofuran scaffold is of significant interest in medicinal chemistry. Notably, derivatives of benzofuran-2-carboxylic acid have been identified as inhibitors of Lymphoid-Tyrosine Phosphatase (LYP), also known as PTPN22.

PTPN22 is a critical negative regulator of the T-cell receptor (TCR) signaling pathway.[3][4][5][6][7][8] Over-activation of this pathway can lead to autoimmune diseases, making PTPN22 an attractive therapeutic target. PTPN22 functions by dephosphorylating key activating kinases in the TCR cascade, primarily Lck and ZAP-70, thereby dampening the T-cell response.[3][4][6][7][9][10][11]

Negative Regulation of TCR Signaling by PTPN22 (LYP)

Caption: PTPN22 negatively regulates TCR signaling by dephosphorylating Lck and ZAP-70.

This pathway illustrates that upon antigen presentation to the T-cell receptor, the kinase Lck becomes phosphorylated (activated). Active p-Lck then phosphorylates ZAP-70, another kinase, which in turn activates multiple downstream pathways leading to T-cell proliferation and cytokine release. PTPN22 acts as a brake on this process by removing the activating phosphate groups from both Lck and ZAP-70.[3][4][6][7][9][10] Benzofuran-based inhibitors that block the function of PTPN22 would, therefore, prevent this dephosphorylation, leading to a stronger and more sustained T-cell response, a strategy being explored for cancer immunotherapy.

Conclusion

References

- 1. (2,3-Dihydro-1-benzofuran-5-yl)methanol | C9H10O2 | CID 2776158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-DIHYDRO-1-BENZOFURAN-5-YLMETHANOL | 103262-35-7 [chemicalbook.com]

- 3. PTPN22 phosphorylation acts as a molecular rheostat for the inhibition of TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 [frontiersin.org]

- 6. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression [mdpi.com]

- 7. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. PTPN22-CD45 dual phosphatase retrograde feedback enhances TCR signaling and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Spectral Data Analysis of 2,3-Dihydro-1-benzofuran-5-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,3-dihydro-1-benzofuran-5-ylmethanol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published complete spectral data for this specific compound, this guide presents predicted spectral characteristics based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to generate and verify their own data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of the 2,3-dihydrobenzofuran core and related substituted aromatic compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 4.5 - 4.7 | Triplet (t) | 8.0 - 9.0 |

| H-3 | 3.1 - 3.3 | Triplet (t) | 8.0 - 9.0 |

| H-4 | 7.0 - 7.2 | Doublet (d) | ~8.0 |

| H-6 | 6.8 - 7.0 | Doublet of doublets (dd) | ~8.0, ~2.0 |

| H-7 | 6.7 - 6.9 | Doublet (d) | ~2.0 |

| -CH₂OH | 4.5 - 4.7 | Singlet (s) or Doublet (d) | - |

| -OH | Variable | Broad singlet (br s) | - |

Note: The solvent used for NMR analysis can influence chemical shifts. The predictions above are based on typical deuterated solvents like CDCl₃ or DMSO-d₆.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 70 - 72 |

| C-3 | 29 - 31 |

| C-3a | 120 - 122 |

| C-4 | 127 - 129 |

| C-5 | 135 - 137 |

| C-6 | 124 - 126 |

| C-7 | 109 - 111 |

| C-7a | 158 - 160 |

| -CH₂OH | 63 - 65 |

Predicted Infrared (IR) Spectral Data

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (alcohol) | 1000 - 1260 | Strong |

| C-O-C Stretch (ether) | 1000 - 1300 | Strong |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Mass Spectrum

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 150 | Molecular Ion |

| [M-H₂O]⁺ | 132 | Loss of water |

| [M-CH₂OH]⁺ | 119 | Loss of hydroxymethyl group |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a clean 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the spectrum of the sample over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationships in interpreting the data.

Caption: General workflow for acquiring and interpreting spectral data.

Caption: Logical relationships between spectral data and molecular structure.

The Rising Therapeutic Potential of 2,3-Dihydrobenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic motif forms the core of numerous synthetic and natural compounds with significant therapeutic promise. This in-depth technical guide provides a comprehensive overview of the biological activities of 2,3-dihydrobenzofuran derivatives, focusing on their anti-inflammatory, anticancer, and neuromodulatory effects. It is designed to serve as a critical resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

Anti-inflammatory Activity

2,3-Dihydrobenzofuran derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.

A series of 2,3-dihydrobenzofuran-2-one analogues have been synthesized and identified as potent anti-inflammatory agents.[1] Notably, compounds with an alkyl or aryl group at position 6 and a chlorine atom at position 5 exhibit powerful anti-inflammatory properties and are effective inhibitors of prostaglandin synthesis.[1] For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one has shown greater potency than the well-known anti-inflammatory drug diclofenac in various testing models.[1]

Furthermore, fluorinated 2,3-dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a decrease in the secretion of inflammatory mediators.[2]

Quantitative Anti-inflammatory Activity Data

| Compound | Assay | Target/Cell Line | IC50/ED50 | Reference |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Carrageenan Paw Edema (rat) | In vivo | ED50: 0.3 mg/kg | [1] |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Adjuvant-Induced Arthritis (rat) | In vivo | ED50: 0.8 mg/kg/day | [1] |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis Inhibition | In vitro | IC50: 0.03 µM | [1] |

| Fluorinated Dihydrobenzofuran Derivatives | IL-6 Secretion | LPS-stimulated macrophages | IC50: 1.2 - 9.04 µM | [2] |

| Fluorinated Dihydrobenzofuran Derivatives | Chemokine (C-C) Ligand 2 Secretion | LPS-stimulated macrophages | IC50: 1.5 - 19.3 µM | [2] |

| Fluorinated Dihydrobenzofuran Derivatives | Nitric Oxide Production | LPS-stimulated macrophages | IC50: 2.4 - 5.2 µM | [2] |

| Fluorinated Dihydrobenzofuran Derivatives | Prostaglandin E2 Production | LPS-stimulated macrophages | IC50: 1.1 - 20.5 µM | [2] |

Experimental Protocols: Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Model: Male rats are typically used.

-

Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized edema.

-

Test Compound Administration: The 2,3-dihydrobenzofuran derivative or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at various doses prior to carrageenan injection.

-

Measurement: The volume of the paw is measured using a plethysmometer at specified time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the vehicle control group. The ED50 (the dose that causes 50% inhibition) is then determined.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Line: Murine macrophage cell lines such as RAW 264.7 are commonly used.

-

Procedure: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Test Compound Treatment: The cells are pre-treated with various concentrations of the 2,3-dihydrobenzofuran derivative for a specific period before LPS stimulation.

-

Measurement: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage inhibition of NO production is calculated, and the IC50 value (the concentration that causes 50% inhibition) is determined.

Anticancer Activity

The 2,3-dihydrobenzofuran scaffold is a key component of many compounds exhibiting potent anticancer activity. These derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of critical signaling pathways.

Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated significant cytotoxic activities against a panel of human cancer cell lines.[3] For example, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide has shown both outstanding anticancer and NF-κB inhibitory activity.[3] The antiproliferative activity of these compounds is often enhanced by specific substitutions on the N-phenethyl ring.[4]

Quantitative Anticancer Activity Data

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamides | ACHN (renal) | GI50 | Low micromolar | [3] |

| Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamides | HCT15 (colon) | GI50 | Low micromolar | [3] |

| Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamides | MM231 (breast) | GI50 | Low micromolar | [3] |

| Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamides | NUGC-3 (gastric) | GI50 | Low micromolar | [3] |

| Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamides | NCI-H23 (lung) | GI50 | Low micromolar | [3] |

| Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamides | PC-3 (prostate) | GI50 | Low micromolar | [3] |

| N-phenethyl carboxamide derivative (Compound 3) | Multiple cancer cell lines | IC50 | 1.136 µM (similar to doxorubicin) | [4] |

Experimental Protocols: Anticancer Assays

Sulforhodamine B (SRB) Assay

This is a common in vitro assay used to determine cytotoxicity and cell proliferation.

-

Cell Lines: A panel of human cancer cell lines representing different tumor types is used.

-

Procedure: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Test Compound Treatment: The cells are treated with various concentrations of the 2,3-dihydrobenzofuran derivative for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation and Staining: The cells are fixed with trichloroacetic acid and stained with the sulforhodamine B dye, which binds to cellular proteins.

-

Measurement: The absorbance of the solubilized dye is measured using a microplate reader.

-

Data Analysis: The GI50 (the concentration that causes 50% growth inhibition) or IC50 is calculated from the dose-response curve.

Neuromodulatory Activity

2,3-Dihydrobenzofuran derivatives have also shown promise in the field of neuroscience, particularly as modulators of cannabinoid receptors and as potential neuroprotective agents.

A series of N-alkyl-isatin acylhydrazone derivatives were modified to create a new series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective cannabinoid receptor 2 (CB2) agonists.[5] The CB2 receptor is an emerging target for the treatment of neuropathic pain and neuroinflammation.[5]

Furthermore, certain 2,3-dihydrobenzofuran derivatives have been found to exhibit protective effects against epileptic seizures, suggesting their potential as negative allosteric modulators (NAMs) of NMDA receptors.[6]

Quantitative Neuromodulatory Activity Data

| Compound Class/Derivative | Target | Activity Metric | Value | Reference |

| 2,3-dihydro-1-benzofuran derivatives | Cannabinoid Receptor 2 (CB2) | Agonist Activity | Potent and selective | [5] |

| trans-2,3-dihydrobenzofuran derivatives | NMDA Receptors | Protective effect against seizures | - | [6] |

| Benzofuran hydroxy ester 4 | Acetylcholinesterase (AChE) | Ki | Low micromolar | [6] |

| Benzofuran amino ester 5 | Acetylcholinesterase (AChE) | Ki | 36.53 µM (uncompetitive inhibition) | [6] |

| Benzofuran amido ester (±)‐7 | Acetylcholinesterase (AChE) | Ki | Low micromolar | [6] |

Experimental Protocols: Neuromodulatory Assays

Cannabinoid Receptor Binding Assay

This assay is used to determine the affinity of a compound for cannabinoid receptors.

-

Receptor Source: Cell membranes expressing human CB1 or CB2 receptors are used.

-

Radioligand: A radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940) is used.

-

Procedure: The cell membranes are incubated with the radioligand and various concentrations of the test 2,3-dihydrobenzofuran derivative.

-

Measurement: The amount of radioligand bound to the receptors is measured after separating the bound and free radioligand by filtration.

-

Data Analysis: The Ki (inhibitory constant) is calculated from the competition binding curve, which represents the affinity of the test compound for the receptor.

Signaling Pathways and Experimental Workflows

The biological activities of 2,3-dihydrobenzofuran derivatives are often mediated by their interaction with specific signaling pathways. Understanding these interactions is crucial for drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Several 2,3-dihydrobenzofuran derivatives have been shown to inhibit this pathway.[3]

Caption: Inhibition of the NF-κB signaling pathway by 2,3-dihydrobenzofuran derivatives.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. Benzofuran and 2,3-dihydrobenzofuran derivatives have been identified as inhibitors of mTOR signaling.

Caption: Inhibition of the mTOR signaling pathway by 2,3-dihydrobenzofuran derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel 2,3-dihydrobenzofuran derivatives follows a structured workflow, from initial synthesis to comprehensive biological testing.

Caption: A typical experimental workflow for the development of 2,3-dihydrobenzofuran derivatives.

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anti-inflammatory, anticancer, and neuromodulatory effects, underscore its significance in medicinal chemistry. This technical guide has provided a comprehensive overview of the current state of research, including quantitative activity data, detailed experimental protocols, and insights into the underlying signaling pathways. Continued exploration of the structure-activity relationships and mechanisms of action of 2,3-dihydrobenzofuran derivatives will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases.

References

- 1. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The CB2 cannabinoid receptor-selective agonist O-3223 reduces pain and inflammation without apparent cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Therapeutic Potential of Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics against a multitude of diseases, including cancer, microbial infections, inflammation, and viral illnesses. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of benzofuran compounds, detailing their mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for their evaluation.

Anticancer Applications

Benzofuran derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathway Inhibition

mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. Several benzofuran derivatives have been identified as potent inhibitors of the mTOR signaling pathway.[1][2] These compounds often target the PI3K/Akt/mTOR axis, a frequently dysregulated pathway in many cancers.[3] Inhibition of this pathway by benzofuran derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[3][4]

NF-κB and MAPK Signaling Pathways: Chronic inflammation is a key factor in the development and progression of cancer. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation. Certain benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting these pathways.[5][6] By blocking the activation of NF-κB and key kinases in the MAPK cascade (e.g., ERK, JNK, p38), these compounds can reduce the production of pro-inflammatory cytokines and mediators, thereby creating an anti-tumorigenic microenvironment.[5][7][8]

Quantitative Data: Anticancer Activity

The anticancer potency of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofurans | |||

| Compound with Bromine at C3-methyl | K562 (Leukemia) | 5 | [9] |

| HL60 (Leukemia) | 0.1 | [9] | |

| Fluorinated Derivative | Not Specified | 0.43 | [9] |

| Benzofuran-Piperazine Hybrids | |||

| Derivative 1.19 | MDA-MB-231 (Breast) | Not specified in abstract | [10] |

| Amiloride-Benzofuran Hybrids | |||

| 4-fluoro-2-benzofuranyl derivative | Not Specified | 0.43 | [9] |

| Benzofuran-linked Chalcone | |||

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 | [11] |

| HT-29 (Colon) | 7.76 | [11] | |

| 2-Acetylbenzofuran Hybrids | |||

| Derivative 26 | EGFR Kinase | 0.93 | [12] |

| Oxindole-based Benzofuran Hybrids | |||

| Compound 22d | MCF-7 (Breast) | 3.41 | [13] |

| Compound 22f | MCF-7 (Breast) | 2.27 | [13] |

| 3-Amidobenzofuran Derivatives | |||

| Compound 28g | MDA-MB-231 (Breast) | 3.01 | [13] |

| HCT-116 (Colon) | 5.20 | [13] | |

| Benzofuran-1,2,3-triazole Hybrids | |||

| Compound 50g | HCT-116 (Colon) | 0.87 | [13] |

| HeLa (Cervical) | 0.73 | [13] | |

| A549 (Lung) | 0.57 | [13] | |

| Benzofuran Derivatives Targeting PI3K/VEGFR-2 | |||

| Compound 8 | PI3K | 0.00221 | [14] |

| VEGFR-2 | 0.068 | [14] | |

| Benzo[b]furan Derivatives Targeting PI3K/Akt/mTOR | |||

| Compound 26 | MCF-7 (Breast) | 0.057 | [3] |

| Compound 36 | MCF-7 (Breast) | 0.051 | [3] |

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Viability [9][15] This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Formazan Solubilization: Dissolve the resulting formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Western Blot for Signaling Protein Analysis [3] This technique is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of the compounds on signaling pathways.

-

Cell Lysis: Treat cells with benzofuran derivatives, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated Akt, mTOR).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Antimicrobial Applications

Benzofuran derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of benzofuran compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Benzofuran Amide Derivatives | |||

| Compound 6a | Bacillus subtilis | 6.25 | [16] |

| Staphylococcus aureus | 6.25 | [16] | |

| Escherichia coli | 6.25 | [16] | |

| Compound 6b | Pseudomonas aeruginosa | 6.25 | [16] |

| Aza-benzofuran Derivatives | |||

| Compound 1 | Salmonella typhimurium | 12.5 | [17] |

| Staphylococcus aureus | 12.5 | [17] | |

| Oxa-benzofuran Derivatives | |||

| Compound 5 | Penicillium italicum | 12.5 | [17] |

| Compound 6 | Colletotrichum musae | 12.5-25 | [17] |

| Benzofuran-3-carbohydrazide Derivatives | |||

| Compound 3 | Mycobacterium tuberculosis H37Rv | 8 | [18] |

| Compound 4 | Mycobacterium tuberculosis H37Rv | 2 | [18] |

| Hydrophobic Benzofuran Analogs | |||

| Four derivatives | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [19] |

| Benzofuran-Pyrazole Hybrids | |||

| Compound 9 | E. coli, S. aureus | 2.50-17.60 | |

| Compound 10 | Candida albicans | 14 |

Experimental Protocol: Broth Microdilution Method for MIC Determination[16][17]

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the benzofuran compounds in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Applications

The anti-inflammatory properties of benzofuran derivatives are often evaluated in vivo using models of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions.

-

Compound Administration: Administer the benzofuran derivative or a control vehicle to the animals.

-

Induction of Edema: After a set period, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Antiviral Applications

Recent studies have highlighted the potential of benzofuran derivatives as antiviral agents, with activity reported against a range of viruses, including Hepatitis C virus (HCV), coronaviruses, and Human Immunodeficiency Virus (HIV).[15][16]

Mechanism of Action

The antiviral mechanisms of benzofuran compounds are diverse. Some derivatives have been shown to inhibit viral replication by targeting viral enzymes, such as the HCV NS5B polymerase and HIV reverse transcriptase.[13][15] Others exhibit broad-spectrum antiviral activity by modulating host immune responses, for instance, by acting as agonists of the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons.[19]

Quantitative Data: Antiviral Activity

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound Class | Target Virus | EC50 | Reference |

| Optimized Benzofuran Scaffold | Hepatitis C Virus (HCV) | < 100 nM | [16] |

| Benzofuran Derivatives (STING Agonists) | Human Coronavirus 229E | µM range | [19] |

| SARS-CoV-2 | nM concentrations | [19] | |

| 3-Benzoylbenzofurans | HIV-1 (Q23 pseudovirus) | 0.49 ± 0.11 µM (Compound 4b) | [15] |

| HIV-1 (CAP210 pseudovirus) | 0.12 ± 0.05 µM (Compound 4b) | [15] | |

| Benzofuran-derived Pyrazoles | HIV-1 (Q23 pseudovirus) | 0.39 ± 0.13 µM (Compound 5f) | [15] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound.

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells in well plates.

-

Virus Infection: Infect the cell monolayer with a known amount of virus.

-

Compound Treatment: After a brief incubation period to allow for viral adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the benzofuran derivative.

-

Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form.

-

Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

EC50 Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Synthesis of Benzofuran Derivatives

A variety of synthetic methods have been developed to construct the benzofuran core and its derivatives. One of the most powerful and widely used methods is the palladium-copper catalyzed Sonogashira coupling followed by cyclization.

General Procedure for Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

-

Reaction Setup: In a suitable reaction vessel, dissolve an ortho-iodophenol in a solvent such as triethylamine or a mixture of toluene and water.

-

Addition of Reagents: Add a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) co-catalyst (e.g., CuI).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling, perform an aqueous work-up to remove inorganic salts and the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.

This technical guide provides a foundational overview of the significant therapeutic potential of benzofuran compounds. The versatility of the benzofuran scaffold and the diverse biological activities of its derivatives continue to make it a highly attractive starting point for the design and development of new therapeutic agents. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will undoubtedly lead to the discovery of novel benzofuran-based drugs for a wide range of diseases.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro evaluation of some novel benzofuran derivatives as potential anti-HIV-1, anticancer, and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of potent antitumor and antiviral benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

- 10. An Exploration of the Inhibitory Mechanism of Rationally Screened Benzofuran-1,3,4-Oxadiazoles and-1,2,4-Triazoles as Inhibitors of NS5B RdRp Hepatitis C Virus through Pharmacoinformatic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Collection - High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - ACS Combinatorial Science - Figshare [figshare.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022 - Romeo - Current Medicinal Chemistry [journals.eco-vector.com]

- 19. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Applications of 2,3-Dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds of significant biological and industrial importance. Its unique structural features have made it a cornerstone in the development of novel therapeutics, agrochemicals, and fine chemicals. This technical guide provides a comprehensive overview of the synthesis and diverse applications of 2,3-dihydrobenzofuran and its derivatives, with a focus on experimental methodologies and the underlying signaling pathways.

Synthesis of 2,3-Dihydrobenzofuran: Key Methodologies

The construction of the 2,3-dihydrobenzofuran core can be achieved through several synthetic strategies, primarily involving intramolecular cyclization, transition-metal-catalyzed reactions, and acid-mediated cyclizations.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective method for the synthesis of 2,3-dihydrobenzofurans. These reactions typically involve the formation of a C-O or C-C bond to close the dihydrofuran ring.

A notable example is the visible-light-mediated intramolecular radical cyclization of N-allyl-2-haloanilines. This metal-free approach offers a mild and efficient route to highly substituted indolines and can be extended to the synthesis of 2,3-dihydrobenzofurans from corresponding oxygen-containing substrates.

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and 2,3-dihydrobenzofurans are no exception. Palladium-, rhodium-, and copper-based catalytic systems are frequently employed.

One prominent method involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes. This redox-neutral [3+2] annulation demonstrates good functional group compatibility and has been successfully applied in asymmetric synthesis.

Acid-Mediated Cyclizations

Brønsted and Lewis acids can catalyze the intramolecular cyclization of suitable precursors to yield 2,3-dihydrobenzofurans. For instance, polyphosphoric acid (PPA) can mediate the cyclization of ortho-allyl/prenyl phenols. The reaction proceeds through the activation of the phenolic oxygen by PPA, followed by nucleophilic attack of the double bond to form the dihydrofuran ring.

Key Synthetic Protocols: Experimental Details

Below are detailed experimental protocols for some of the key synthetic methods discussed.

Protocol 1: Rh(III)-Catalyzed C-H Activation/Carbooxygenation

-

Reaction: Synthesis of 2,3-dihydrobenzofuran derivatives from N-phenoxyacetamides and 1,3-dienes.

-

Procedure: A mixture of N-phenoxyacetamide (0.2 mmol, 1.0 equiv), 1,3-diene (0.4 mmol, 2.0 equiv), [Cp*RhCl2]2 (5 mol%), and NaOAc (0.2 mmol, 1.0 equiv) in trifluoroethanol (TFE) (1.0 mL) is stirred at room temperature for 24 hours. The reaction can be performed without the exclusion of air or moisture. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting residue is purified by preparative thin-layer chromatography (TLC) to afford the corresponding 2,3-dihydrobenzofuran derivative.[1]

Protocol 2: Visible-Light-Mediated Intramolecular Radical Cyclization

-

Reaction: Synthesis of substituted indolines and 2,3-dihydrobenzofurans.

-

Procedure: A solution of the N-allyl-2-haloaniline or corresponding oxygen-containing substrate (0.20 mmol) and tris(trimethylsilyl)silane (TTMSS) (2 equiv., 0.40 mmol) in a suitable solvent is irradiated with blue LEDs at room temperature. The reaction is carried out in the absence of a transition metal or an external photocatalyst. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

Protocol 3: Classical Synthesis from Sodium Phenate

-

Reaction: Two-step synthesis of 2,3-dihydrobenzofuran.

-

Step 1: Synthesis of 2-phenoxyethanol: In a 500 mL container, add 100 mL of a 10 mol/L aqueous sodium phenate solution, 67.1 mL of 2-chloroethanol, and 17.05 g of a mixed solid of copper chloride and ferric chloride (3:1 mass ratio). Heat the mixture to 60°C and reflux for 2 hours. After cooling to room temperature, the organic layer is collected and washed twice with a 3% aqueous sodium hydroxide solution to obtain 2-phenoxyethanol.

-

Step 2: Synthesis of 2,3-dihydrobenzofuran: The 2-phenoxyethanol obtained is mixed with zinc chloride, and manganous chloride is added as a catalyst. The mixture is heated and refluxed. After the reaction, the mixture is washed with a sodium hydroxide solution, followed by reduced pressure distillation. The fraction collected at 88-90°C is 2,3-dihydrobenzofuran.[2]

Quantitative Data on Synthesis

The yields of 2,3-dihydrobenzofuran synthesis can vary significantly depending on the chosen method and the specific substrates used. The following table summarizes representative yield data from the literature.

| Synthetic Method | Substrates | Product | Yield (%) | Reference |

| Rh(III)-Catalyzed C-H Activation/Carbooxygenation | N-phenoxyacetamides and 1,3-dienes | Substituted 2,3-dihydrobenzofurans | 35-78 | |

| Visible-Light-Mediated Intramolecular Radical Cyclization | N-allyl-2-haloanilines | Substituted indolines | 78 | |

| Classical Synthesis from Sodium Phenate | Sodium phenate and 2-chloroethanol | 2,3-dihydrobenzofuran | High | [2] |

| Pd-catalyzed Heck/Cacchi reactions | Aryl iodide-joined alkenes and o-alkynylanilines | Polycyclic 2,3-dihydrobenzofuran derivatives | 84-97 | |

| Rh-catalyzed C-H activation/[3+2] annulation | N-phenoxy amides and propargylic monofluoroalkynes | α-quaternary 2,3-dihydrobenzofurans | 35-78 |

Applications of 2,3-Dihydrobenzofuran Derivatives

Derivatives of 2,3-dihydrobenzofuran exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development.